An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Paroxetine
An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of N-Nitroso Paroxetine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso Paroxetine (B1678475) (NNP) is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) of the selective serotonin (B10506) reuptake inhibitor, Paroxetine. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the available scientific data on the genotoxicity and mutagenicity of N-Nitroso Paroxetine.
Current in vitro evidence consistently demonstrates that N-Nitroso Paroxetine is not mutagenic in bacterial reverse mutation assays (Ames test), including under enhanced conditions designed to improve the detection of nitrosamines.[1][2][3] Furthermore, studies in human cell lines have shown that NNP does not induce significant chromosomal damage in the form of micronuclei, nor does it cause DNA damage in metabolically competent cell models.[3][4] The lack of genotoxic activity is attributed to its metabolic profile, where the piperidine (B6355638) ring is resistant to the α-carbon oxidation required for activation to a DNA-reactive species.[1][2] This document summarizes the key experimental findings, details the methodologies of the cited studies, and presents this information in a structured format to aid in risk assessment and regulatory submissions.
Regulatory Context
Nitrosamine impurities are classified as a "cohort of concern" by the International Council for Harmonisation (ICH) under the M7(R2) guideline due to their potential as potent mutagenic carcinogens.[5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established stringent guidelines for the control and limitation of these impurities in pharmaceutical products.[5][6][7][8] These guidelines necessitate a thorough risk assessment for the presence of nitrosamines, and if a risk is identified, the implementation of control strategies to ensure patient exposure remains below the acceptable intake (AI) limit.[9] The AI for a specific nitrosamine is determined based on its carcinogenic potency, which can be derived from substance-specific data or a carcinogenic potency categorization approach (CPCA).[3][7]
Genotoxicity and Mutagenicity Data
The genotoxic potential of N-Nitroso Paroxetine has been evaluated in a battery of in vitro assays. The following tables summarize the quantitative and qualitative findings from these studies.
Table 1: Summary of In Vitro Mutagenicity Studies
| Assay Type | Test System | Metabolic Activation | Concentration Range | Result | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames) | Salmonella typhimurium & Escherichia coli strains | With and without hamster liver S9 | Not specified | Negative | [1][2] |
| Enhanced Ames Test (EAT) | Salmonella typhimurium & Escherichia coli strains | With hamster liver S9 | Not specified | Negative | [4][10] |
Table 2: Summary of In Vitro Genotoxicity Studies
| Assay Type | Test System | Metabolic Activation | Concentration Range | Key Findings | Result | Reference(s) |
| In Vitro Micronucleus Assay | Human lymphoblastoid TK6 cells | With hamster liver S9 | Not specified | Weak, concentration-dependent increase in % micronucleated cells. Maximum fold change < 2.0 over solvent control. | Negative | [4] |
| DNA Damage (CometChip Assay) | 2D and 3D Human HepaRG cells | Endogenous | Up to cytotoxic levels | No significant increase in DNA damage observed. | Negative | [3] |
| Micronucleus Formation | 2D and 3D Human HepaRG cells | Endogenous | Up to cytotoxic levels | No significant increase in micronucleus formation. | Negative | [3] |
Experimental Protocols
Detailed methodologies for the key assays cited are crucial for the interpretation and replication of the findings.
Enhanced Bacterial Reverse Mutation Assay (Ames Test)
The Enhanced Ames Test is the primary assay recommended for evaluating the mutagenic potential of nitrosamine impurities.[7]
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Objective: To detect gene mutations (base-pair substitutions and frameshifts) induced by the test article in bacterial strains.
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Test System: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA (pKM101)) are used.[11][12]
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Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, a higher concentration of S9 mix (e.g., 30% v/v) from induced hamster or rat liver is recommended, with hamster liver S9 often showing greater sensitivity.[12][13]
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Procedure (Pre-incubation Method):
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The test article, bacterial culture, and S9 mix (or buffer for non-activation conditions) are combined in a test tube.
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The mixture is pre-incubated at 37°C with shaking for a defined period (e.g., 30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.[11]
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Molten top agar (B569324) is added to the tube, and the contents are poured onto the surface of minimal glucose agar plates.
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The plates are incubated at 37°C for 48-72 hours.
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Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted.
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Data Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and this increase exceeds a pre-defined threshold (e.g., a 2-fold increase over the background).
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
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Objective: To assess the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss or gain) potential of a test substance.
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Test System: Mammalian cell lines, such as human lymphoblastoid TK6 cells, are commonly used.[4]
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Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., hamster liver S9).
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Procedure:
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Cells are exposed to various concentrations of the test substance, along with positive and negative controls, for a short duration (e.g., 4 hours) in the presence and absence of S9 mix.
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Following the exposure period, the cells are washed and cultured for a period sufficient to allow for cell division and micronucleus formation (approximately 1.5-2.0 normal cell cycle lengths).
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A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have completed one cell division, allowing for the scoring of micronuclei in binucleated cells.
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Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI or Giemsa).
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Endpoint: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis.
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Data Interpretation: A test article is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent solvent control.
Signaling Pathways and Workflows
Proposed Metabolic Pathway of N-Nitroso Paroxetine
The lack of genotoxicity of N-Nitroso Paroxetine is primarily attributed to its metabolic fate. Unlike many carcinogenic nitrosamines, NNP appears to be resistant to the critical α-carbon hydroxylation step required for bioactivation.
Caption: Proposed metabolic pathway of N-Nitroso Paroxetine.
Experimental Workflow for NDSRI Genotoxicity Assessment
The evaluation of a Nitrosamine Drug Substance-Related Impurity (NDSRI) like N-Nitroso Paroxetine follows a structured workflow to determine its genotoxic risk.
Caption: General experimental workflow for NDSRI genotoxicity assessment.
Conclusion
The comprehensive in vitro data available for N-Nitroso Paroxetine consistently indicates a lack of mutagenic and genotoxic potential.[1][2][3][4] It is negative in the bacterial reverse mutation assay and does not induce significant chromosomal or DNA damage in human cell lines.[3][4] The metabolic profile of NNP, which avoids the formation of a DNA-reactive species through α-carbon hydroxylation, provides a mechanistic basis for these negative findings.[1][2] For drug development professionals, this body of evidence suggests that N-Nitroso Paroxetine poses a low genotoxic risk. However, adherence to regulatory guidelines for the control of nitrosamine impurities remains paramount, and a comprehensive risk assessment should be conducted for any pharmaceutical product with the potential for NNP formation.
References
- 1. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 7. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]
- 8. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. benchchem.com [benchchem.com]
